molecular formula C6H7N3O4 B187550 (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 344912-39-6

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No. B187550
M. Wt: 185.14 g/mol
InChI Key: LBYOSHLKRWXEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound . It belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole compounds, including “(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid”, often involves intermediate derivatization methods . For instance, in a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular formula of “(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is C6H7N3O4 . Its molecular weight is 185.14 . The structure of this compound includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Scientific Research Applications

  • A study conducted in 2020 investigated the cytotoxic efficiency of various synthesized derivatives, including compounds similar to “(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid”. The results showed that most of the derivatives exhibited excellent cytotoxic activity compared to the standard reference drug .

  • Another product page also provides similar information about “(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid”. It mentions that the product is part of a collection of rare and unique chemicals, but does not provide specific applications .

  • A study mentioned a compound with exceptional antipromastigote activity, which could suggest potential applications in the field of antiparasitic drug development .

  • A research article discussed the synthesis of a novel N-bridged structure of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, which could suggest potential applications in the field of high energy density materials .

  • Another research article discussed the properties of 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts, which could suggest potential applications in the field of green primary explosives .

  • Another product page also provides similar information about “(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid”. It mentions that the product is part of a collection of rare and unique chemicals, but does not provide specific applications .

  • A study mentioned a compound with exceptional antipromastigote activity, which could suggest potential applications in the field of antiparasitic drug development .

  • A research article discussed the synthesis of a novel N-bridged structure of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, which could suggest potential applications in the field of high energy density materials .

  • Another research article discussed the properties of 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts, which could suggest potential applications in the field of green primary explosives .

properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYOSHLKRWXEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361199
Record name (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

CAS RN

344912-39-6
Record name (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Citations

For This Compound
1
Citations
BO Xuan, T Wang, GC Chiou, I Dalinger… - Acta pharmacologica …, 2002 - researchgate.net
AIM: Effects of C-nitropyrazoles and C-nitroazoles on ocular blood flow and retinal function recovery after ischemia have been studied. METHODS: The compounds were tested on …
Number of citations: 16 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.